molecular formula C7H17NO2 B6238075 (1,1-dimethoxypropan-2-yl)dimethylamine CAS No. 1246225-38-6

(1,1-dimethoxypropan-2-yl)dimethylamine

Cat. No.: B6238075
CAS No.: 1246225-38-6
M. Wt: 147.2
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Description

(1,1-dimethoxypropan-2-yl)dimethylamine is an aliphatic amine derivative featuring a propane backbone substituted with two methoxy groups at the 1-position and a dimethylamine moiety at the 2-position. Its structure imparts unique physicochemical properties, including thermal stability and reactivity under oxidative conditions.

Properties

CAS No.

1246225-38-6

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of (1,1-dimethoxypropan-2-yl)dimethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,1-dimethoxypropane with dimethylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(1,1-Dimethoxypropan-2-yl)dimethylamine undergoes various chemical reactions, including:

Scientific Research Applications

(1,1-Dimethoxypropan-2-yl)dimethylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-dimethoxypropan-2-yl)dimethylamine involves its interaction with specific molecular targets and pathways. The dimethoxy and dimethylamine groups can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Thermal Behavior : Under inert atmospheres (e.g., helium), the compound undergoes decomposition at 348–365°C, releasing dimethylamine (m/z = 58) and water. Oxidative coupling products (m/z = 58, 59) form in synthetic air, accompanied by exothermic processes at similar temperatures .
  • Degradation Pathway : At 203°C in inert conditions, only water (from crystallization) and dimethylamine are detected. Above 300°C, oxidative condensation products dominate, indicating progressive degradation .

Comparison with Structurally Similar Compounds

Dimethylamine (C₂H₇N)

  • Reactivity : Highly reactive and corrosive; incompatible with oxidizing agents (e.g., chlorine, nitric acid) and metals like aluminum or copper .
  • Handling : Requires stringent storage protocols to avoid violent reactions with acrylate aldehyde or maleic anhydride .
  • Key Difference : (1,1-dimethoxypropan-2-yl)dimethylamine exhibits greater thermal stability due to its methoxy substituents but releases dimethylamine upon decomposition, necessitating similar safety precautions .

(1-aminopropan-2-yl)dimethylamine (C₅H₁₄N₂)

  • Structure : Contains a primary amine group instead of methoxy substituents.
  • Molecular weight = 102.18 g/mol .
  • Key Difference : The methoxy groups in this compound reduce basicity and may increase lipophilicity, altering solubility profiles .

DMAA (4-Methylhexane-2-amine, C₇H₁₇N)

  • Regulatory Status : Listed in Schedule 10 of the Poisons Standard due to high toxicity and stimulant effects .
  • Structure : Branched alkyl chain without oxygen substituents.
  • Key Difference : Unlike DMAA, this compound’s methoxy groups may mitigate physiological activity, though structural similarities warrant caution in regulatory evaluations .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Decomposition Temp (°C) Regulatory Status Key Properties
This compound C₇H₁₇NO₂ 147.21* 348–365 (inert) Not specified Stable under inert conditions; exothermic oxidation in air
Dimethylamine C₂H₇N 45.08 N/A Regulated (handling) Corrosive, reactive with oxidizers and metals
(1-aminopropan-2-yl)dimethylamine C₅H₁₄N₂ 102.18 N/A Not specified High basicity; used in synthesis
DMAA C₇H₁₇N 115.22 N/A Schedule 10 (prohibited) Banned in pharmaceuticals due to toxicity

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